N-{2-[(4-fluorobenzylidene)amino]phenyl}-4-methylbenzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-fluorobenzylidene)amino]phenyl}-4-methylbenzenesulfonamide typically involves the reaction of 4-fluoro-2-hydroxy-benzaldehyde with 1-(4-amino-phenyl)ethanone in ethanol . The reaction conditions include dissolving 4-fluoro-2-hydroxy-benzaldehyde (140.13 mg, 1 mmol) in ethanol (5 mL) and adding it to 1-(4-amino-phenyl)ethanone (135.20 mg, 1 mmol) also dissolved in ethanol (5 mL) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-fluorobenzylidene)amino]phenyl}-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative.
Scientific Research Applications
N-{2-[(4-fluorobenzylidene)amino]phenyl}-4-methylbenzenesulfonamide has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-fluorobenzylidene)amino]phenyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{2-[(4-fluorobenzylidene)amino]phenyl}-4-methylbenzenesulfonamide include:
- N-(2-((4-chlorobenzylidene)amino)phenyl)-4-methylbenzenesulfonamide
- N-(2-((4-bromobenzylidene)amino)phenyl)-4-methylbenzenesulfonamide
- N-(4-(aminosulfonyl)phenyl)amino)carbonyl)-4-methylbenzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
Molecular Formula |
C20H17FN2O2S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[2-[(4-fluorophenyl)methylideneamino]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H17FN2O2S/c1-15-6-12-18(13-7-15)26(24,25)23-20-5-3-2-4-19(20)22-14-16-8-10-17(21)11-9-16/h2-14,23H,1H3 |
InChI Key |
OMETVNRHDMJBAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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